
N'-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyridazine ring substituted with a chlorine atom and a pyrrole ring attached to a carbohydrazide group. The presence of these functional groups makes it a versatile compound for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide typically involves the reaction of 6-chloro-3-pyridazinecarboxylic acid with hydrazine hydrate to form the corresponding carbohydrazide. This intermediate is then reacted with pyrrole-3-carboxaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
N’-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyridazinone derivatives.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N’-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and coordination complexes.
Mecanismo De Acción
The mechanism of action of N’-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-Chloro-3-pyridazinyl)acetamide
- N-(6-Chloro-3-pyridazinyl)-4-nitrobenzamide
- Sulfachloropyridazine
Uniqueness
N’-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide is unique due to its combination of a pyridazine ring with a pyrrole ring and a carbohydrazide group. This structure provides a distinct set of chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
372198-50-0 |
|---|---|
Fórmula molecular |
C9H8ClN5O |
Peso molecular |
237.64 g/mol |
Nombre IUPAC |
N'-(6-chloropyridazin-3-yl)-1H-pyrrole-3-carbohydrazide |
InChI |
InChI=1S/C9H8ClN5O/c10-7-1-2-8(13-12-7)14-15-9(16)6-3-4-11-5-6/h1-5,11H,(H,13,14)(H,15,16) |
Clave InChI |
UTFLLLGDOHUJPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN=C1NNC(=O)C2=CNC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl](/img/structure/B14154465.png)
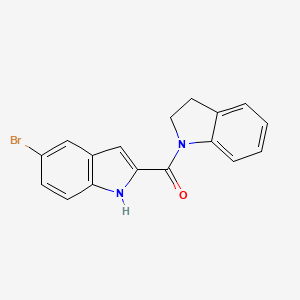
![3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14154481.png)
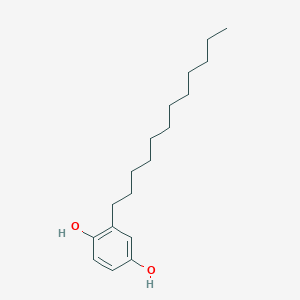
![N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide](/img/structure/B14154488.png)
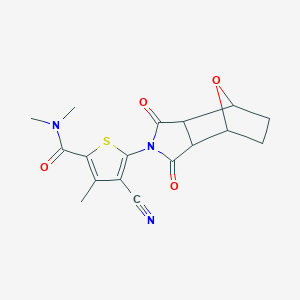
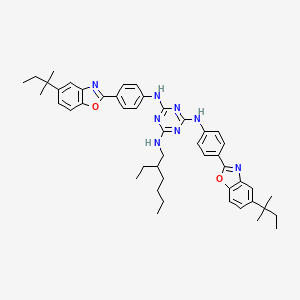
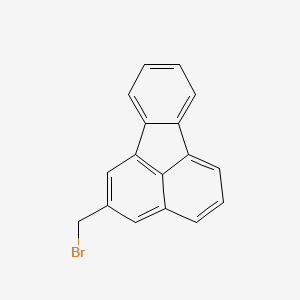
![1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14154515.png)
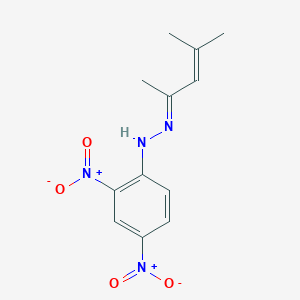
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B14154536.png)
![Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14154538.png)

